

# ON 146040: Biochemical Assay Data and Application Notes

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## Compound Focus: ON 146040

CAS No.: 1404231-34-0

Cat. No.: S002830

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**Compound Overview** ON 146040 is a potent small-molecule inhibitor primarily targeting the Phosphoinositide 3-Kinase (PI3K) isoforms  $\alpha$  and  $\delta$ , and also demonstrates activity against the Abl1 kinase, including mutant forms of BCR-ABL. It represents a first-in-class dual PI3K and BCR-ABL inhibitor that targets the STAT3 and STAT5 signaling pathways, showing promise in killing hematologic tumor cells [1].

## Quantitative Biochemical Data

The core biochemical profiling of ON 146040, detailing its potency against key kinase targets, is summarized in the table below.

Table 1: Biochemical IC50 Profile of ON 146040 [1]

Target	IC50 Value	Notes
PI3K $\alpha$	14 nM	Primary target; potent inhibition
PI3K $\delta$	20 nM	Primary target; potent inhibition
Abl1	< 150 nM	Inhibits wild-type and some mutants
PI3K $\gamma$	1 $\mu$ M	Minor inhibition

Target	IC50 Value	Notes
PI3K $\beta$	3 $\mu$ M	Minor inhibition

**Key Cellular Activity:** **ON 146040** is highly potent in killing hematologic tumor cells, with IC50 values reported in the range of **150 to 1,000 nM**. Treatment with **ON 146040** leads to the down-regulation of phosphorylated STAT3 and STAT5 in leukemia and myeloma cells [1].

## Experimental Protocols

### 1. In Vitro Biochemical Kinase Inhibition Assay

This protocol outlines the general method for determining the IC50 values of **ON 146040** against various kinases, such as PI3K isoforms and Abl1 [1].

- **Principle:** The assay measures the compound's ability to inhibit the kinase-catalyzed transfer of a phosphate group from ATP to a substrate.
- **Materials:**
  - Purified kinase enzyme (e.g., PI3K $\alpha$ , PI3K $\delta$ , Abl1).
  - **ON 146040:** Prepared as a 10 mM stock solution in DMSO, followed by serial dilutions in DMSO [1].
  - Appropriate substrate and ATP.
  - Detection reagents (e.g., for measuring ADP production or phosphorylated substrate).
- **Procedure:**
  - **Reaction Setup:** In a suitable assay plate, combine the kinase enzyme with a serial dilution of **ON 146040**. Include a positive control (vehicle alone) and a negative control (no enzyme).
  - **Initiate Reaction:** Start the kinase reaction by adding a mixture of ATP and substrate.
  - **Incubation:** Allow the reaction to proceed for a predetermined time at a controlled temperature (e.g., 30 minutes at room temperature).
  - **Detection:** Stop the reaction and quantify the amount of phosphorylated product or consumed ATP using a suitable detection method (e.g., fluorescence, luminescence).
  - **Data Analysis:** Plot the signal (relative to the positive control) against the log of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

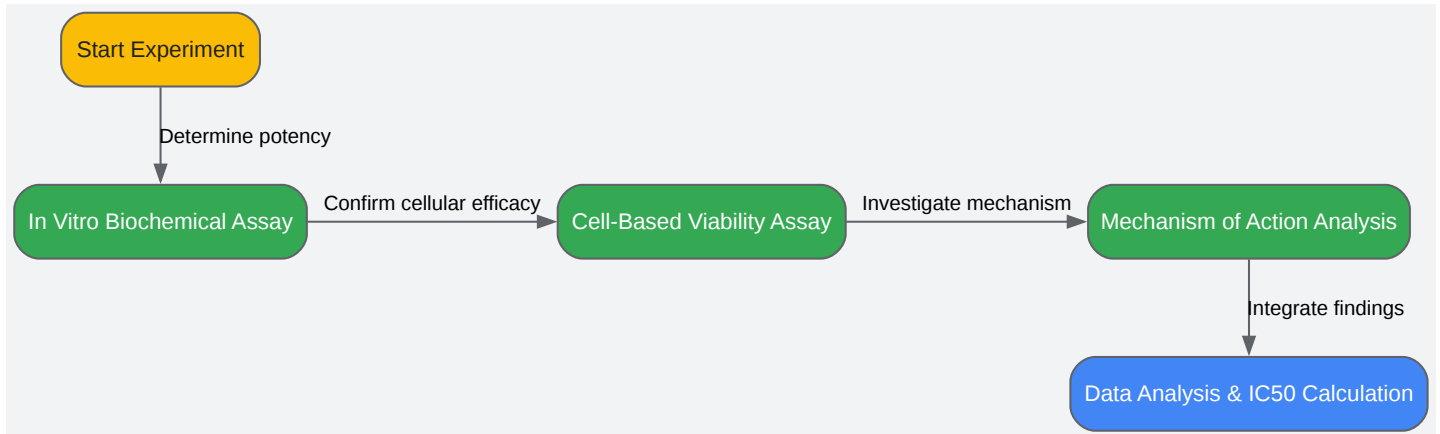
### 2. In Vitro Cell Viability and Pathway Analysis Assay

This protocol describes the assessment of **ON 146040**'s efficacy in hematologic tumor cell lines [1].

- **Principle:** To determine the compound's effect on cell viability and the phosphorylation status of key signaling proteins like STAT3 and STAT5.
- **Materials:**
  - Hematologic tumor cell lines (e.g., leukemia, myeloma).
  - **ON 146040:** Diluted in culture medium from a DMSO stock solution. The final DMSO concentration should be kept constant and below levels that affect cell growth (e.g., <0.1%) [1].
  - Cell culture medium and standard reagents.
  - Cell viability assay kit (e.g., MTT, CellTiter-Glo).
  - Antibodies for Western Blot: Specific for p-STAT3, STAT3, p-STAT5, STAT5, and a loading control (e.g., GAPDH,  $\beta$ -Actin).
- **Procedure:**
  - **Cell Plating:** Plate cells in multi-well plates at an optimal density for growth.
  - **Compound Treatment:** After cell attachment, treat the cells with a concentration range of **ON 146040** (e.g., 150 nM to 1,000 nM) for 24-72 hours.
  - **Viability Measurement:** At the endpoint, assess cell viability using the chosen assay according to the manufacturer's instructions. Calculate the IC50 value for cell killing from the dose-response curve.
  - **Protein Extraction and Western Blot:** For pathway analysis, treat cells with a relevant concentration of **ON 146040** for a shorter period (e.g., 4-24 hours). Lyse the cells, separate proteins by SDS-PAGE, and transfer to a membrane. Probe the membrane with specific antibodies to detect changes in the phosphorylation of STAT3 and STAT5.

## Experimental Workflow and Signaling Pathway

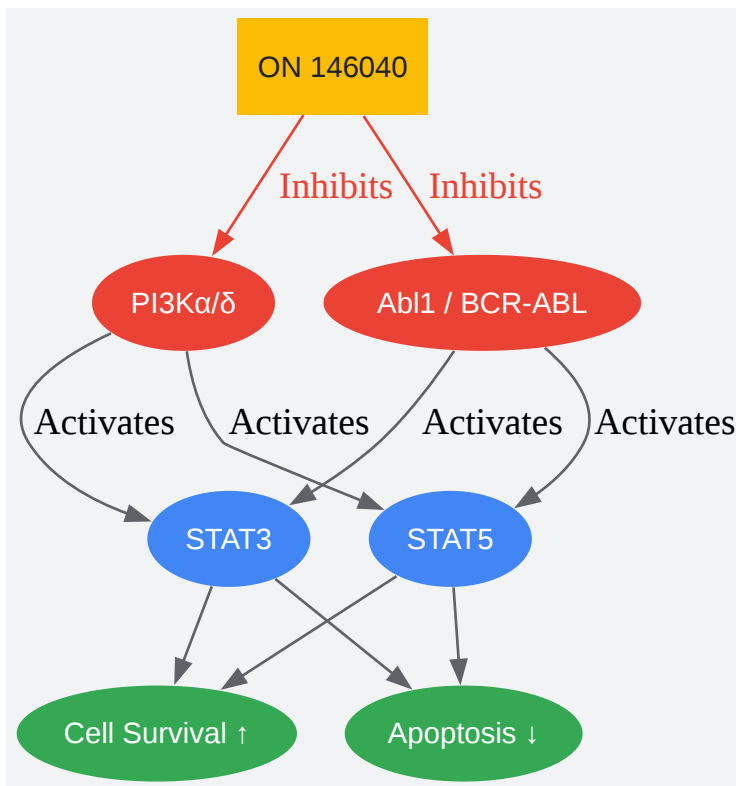
The following diagram illustrates the experimental workflow for evaluating **ON 146040** and its mechanism of action.



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*Diagram 1: Experimental workflow for evaluating ON 146040, progressing from biochemical assays to mechanistic analysis.*

The diagram below summarizes the key signaling pathways targeted by **ON 146040** and the subsequent downstream effects measured in experiments.



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Diagram 2: **ON 146040** inhibits PI3K $\alpha/\delta$  and Abl1, disrupting downstream STAT3/5 signaling and oncogenic phenotypes [1].

## Critical Notes for Researchers

- **Solubility and Storage:** **ON 146040** is typically prepared as a 10-25 mM stock solution in DMSO. Aliquot and store the stock solutions at -20°C to -80°C, protected from light, to maintain stability and prevent freeze-thaw cycles [1].
- **Specificity:** While **ON 146040** is potent against PI3K $\alpha/\delta$  and Abl1, researchers should be aware that it shows significantly less activity against the PI3K $\beta$  and PI3K $\gamma$  isoforms. Furthermore, it is not active against the T315I mutant of Abl1 [1].
- **Combination Potential:** The rationale for dual PI3K/BCR-ABL inhibition is strong. Research in other cancers has shown that inhibiting one pathway (e.g., mTOR) can lead to the activation of another (e.g., ERK), suggesting potential for combination therapies [2].

## Knowledge Gaps and Further Research

The available data clearly establishes **ON 146040** as a potent dual-target inhibitor. However, to enable full reproducibility and application in drug development, future research should focus on:

- Publishing detailed, step-by-step protocols for the specific biochemical assays used to generate the IC50 data.
- Investigating the compound's efficacy and signaling effects in a broader panel of cancer cell lines, including solid tumors.
- Profiling the compound's selectivity against a wider kinome to fully understand its off-target effects.

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## References

1. ON 146040 | PI3K Inhibitor [medchemexpress.com]

2. Signaling Pathways mTOR and ERK as Therapeutic Targets ... [pmc.ncbi.nlm.nih.gov]

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